BenchChemオンラインストアへようこそ!

Ethyl 2-(isobutyramido)thiazole-4-carboxylate

HCV NS3 Protease Antiviral Synthesis Intermediate

Ethyl 2-(isobutyramido)thiazole-4-carboxylate is a heterocyclic building block belonging to the 2,4-disubstituted thiazole class, characterized by a 2-isobutyramido group and a 4-ethyl ester. The compound is specifically utilized as a key intermediate in the synthesis of hepatitis C virus (HCV) protease inhibitors, as documented in patent literature.

Molecular Formula C10H14N2O3S
Molecular Weight 242.29
CAS No. 737822-96-7
Cat. No. B2472331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(isobutyramido)thiazole-4-carboxylate
CAS737822-96-7
Molecular FormulaC10H14N2O3S
Molecular Weight242.29
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C(C)C
InChIInChI=1S/C10H14N2O3S/c1-4-15-9(14)7-5-16-10(11-7)12-8(13)6(2)3/h5-6H,4H2,1-3H3,(H,11,12,13)
InChIKeyDKZVXZMRTPLYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(isobutyramido)thiazole-4-carboxylate (CAS 737822-96-7): A Specialized 2-Amidothiazole-4-carboxylate Building Block for Medicinal Chemistry


Ethyl 2-(isobutyramido)thiazole-4-carboxylate is a heterocyclic building block belonging to the 2,4-disubstituted thiazole class, characterized by a 2-isobutyramido group and a 4-ethyl ester . The compound is specifically utilized as a key intermediate in the synthesis of hepatitis C virus (HCV) protease inhibitors, as documented in patent literature [1]. Its role is differentiated from simpler 2-aminothiazole-4-carboxylate scaffolds by the presence of the branched isobutyramido moiety, which introduces distinct steric and electronic properties that are critical for downstream structure-activity relationships (SAR) in antiviral drug discovery [1].

Why Ethyl 2-(isobutyramido)thiazole-4-carboxylate Cannot Be Directly Swapped for General 2-Aminothiazole-4-carboxylate Analogs


Simple 2-aminothiazole-4-carboxylate analogs are versatile, but their utility in specific antiviral programs is limited without a tailored amide substituent. The isobutyramido group in the target compound is not a generic moiety; it is a specific designed feature present in the final pharmacophore of certain HCV NS3 protease inhibitors [1]. Substituting this compound with the unacylated 2-amino derivative (ethyl 2-aminothiazole-4-carboxylate) or a simpler acetamido analog would introduce a different hydrogen-bonding network and alter the lipophilic bulk at a critical enzyme-binding pocket. This structural divergence means procurement for a registered synthetic route, such as that in patent US8969373B2, cannot be met by close structural analogs without risking a complete failure of the intended synthetic transformation or a loss in inhibitory potency [2].

Quantitative Evidence of Differentiation for Ethyl 2-(isobutyramido)thiazole-4-carboxylate (CAS 737822-96-7)


Patented Role as an Essential Intermediate for HCV Protease Inhibitors

Ethyl 2-(isobutyramido)thiazole-4-carboxylate is specifically claimed as an intermediate in the synthesis of a class of HCV protease inhibitors within a granted US patent [1]. This differentiates it from the non-patented, general-purpose ethyl 2-aminothiazole-4-carboxylate, which serves as a broad precursor for many targets but lacks this specific, documented role in an advanced antiviral program .

HCV NS3 Protease Antiviral Synthesis Intermediate

Predicted Lipophilicity Advantage Over the Free Carboxylic Acid Analog

The ethyl ester of the target compound (ethyl 2-(isobutyramido)thiazole-4-carboxylate) is predicted to have a higher partition coefficient (LogP) compared to its free carboxylic acid analog (2-isobutyramidothiazole-4-carboxylic acid, CAS 1082130-43-5), which would enhance membrane permeability in cell-based assays . This is a class-level inference based on the well-established effect of esterification on the lipophilicity of carboxylic acid-bearing heterocycles [1].

Drug Design Lipophilicity Physicochemical Properties

Antitumor Potential as a Member of the 2-Substituted-Aminothiazole-4-carboxylate Class

Compounds in the ethyl 2-substituted-aminothiazole-4-carboxylate class, which includes the target compound's scaffold, have demonstrated potential anticancer activity in the NCI-60 human tumor cell line screen [1]. The most active analog reported in this class, ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate, achieved a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, providing a quantitative benchmark for the class [1].

Antitumor Activity Cytotoxicity NCI-60 Screening

Recommended Application Scenarios for Ethyl 2-(isobutyramido)thiazole-4-carboxylate Based on Validated Evidence


Reproduction of a Patented Synthetic Route to HCV NS3 Protease Inhibitors

The most strongly evidenced application for this specific compound is as a key intermediate in the synthesis of HCV protease inhibitors as described in patent US8969373B2 [1]. A medicinal chemistry team or CRO tasked with replicating or modifying the chemical series claimed in this patent must procure this exact building block to ensure synthetic fidelity and maintain the integrity of the defined SAR.

Exploration of Branched Amide SAR in the 2-Aminothiazole-4-carboxylate Antitumor Scaffold

For academic groups studying the 2-substituted-aminothiazole-4-carboxylate scaffold as potential antitumor agents, as pioneered by El-Subbagh et al. [2], this compound provides a valuable, less basic analog. Using this isobutyramido derivative allows researchers to properly map the cytotoxic SAR of the position, comparing it against the highly potent diethylamino-propanamido analog (GI50 of 0.08 µM) to understand the influence of basicity and steric bulk on activity.

Cellular Permeability Profiling of Ester vs. Acid Thiazole Derivatives

The ethyl ester moiety is a critical feature for intracellular target engagement. A drug metabolism and pharmacokinetics (DMPK) group can use this compound to experimentally validate the cell-permeability advantage of the ester form over its free acid counterpart, 2-isobutyramidothiazole-4-carboxylic acid (CAS 1082130-43-5), in a parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell model . This directly informs the design of bioavailable lead compounds.

Quote Request

Request a Quote for Ethyl 2-(isobutyramido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.